molecular formula C9H15N2O8P B10776649 3,4-Dihydro-2'-deoxyuridine-5'-monophosphate

3,4-Dihydro-2'-deoxyuridine-5'-monophosphate

Cat. No.: B10776649
M. Wt: 310.20 g/mol
InChI Key: ILSIYJVILUIVPM-LXGUWJNJSA-N
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Chemical Reactions Analysis

3,4-Dihydro-2’-deoxyuridine-5’-monophosphate undergoes several types of chemical reactions, including:

Scientific Research Applications

3,4-Dihydro-2’-deoxyuridine-5’-monophosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2’-deoxyuridine-5’-monophosphate involves its incorporation into DNA during replication. It acts as a substrate for enzymes involved in DNA synthesis, such as thymidylate synthase. This incorporation can lead to the inhibition of DNA synthesis and repair, making it useful in antiviral and anticancer therapies .

Comparison with Similar Compounds

Similar compounds to 3,4-Dihydro-2’-deoxyuridine-5’-monophosphate include:

Properties

Molecular Formula

C9H15N2O8P

Molecular Weight

310.20 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[(6R)-6-hydroxy-2-oxo-1,6-dihydropyrimidin-3-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H15N2O8P/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17/h1-2,5-8,12-13H,3-4H2,(H,10,14)(H2,15,16,17)/t5-,6+,7+,8+/m0/s1

InChI Key

ILSIYJVILUIVPM-LXGUWJNJSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C[C@H](NC2=O)O)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(NC2=O)O)COP(=O)(O)O)O

Origin of Product

United States

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